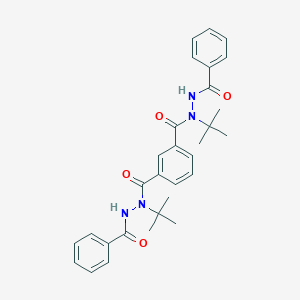![molecular formula C22H22N4OS B295463 (6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B295463.png)
(6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiazole intermediates, followed by their condensation with appropriate reagents under controlled conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired heterocyclic rings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Analyse Des Réactions Chimiques
Types of Reactions
(6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: The compound may have therapeutic potential, particularly in targeting specific biological pathways or diseases.
Industry: It could be used in the development of new materials or as a precursor for other complex molecules.
Mécanisme D'action
The mechanism of action of (6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds containing the indole ring, which also exhibit diverse biological activities.
Thiazole Derivatives: Molecules with thiazole rings, known for their pharmacological properties.
Pyrimidine Derivatives: Compounds with pyrimidine rings, widely studied for their medicinal chemistry applications.
Uniqueness
The uniqueness of (6E)-6-{[1-(2,4-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of multiple heterocyclic rings, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H22N4OS |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(6E)-6-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H22N4OS/c1-12-6-7-19(13(2)8-12)25-14(3)9-17(16(25)5)10-18-20(23)26-15(4)11-28-22(26)24-21(18)27/h6-11,23H,1-5H3/b18-10+,23-20? |
Clé InChI |
WMMQCHJDFONXRX-FZOVEGBXSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=N)N4C(=CSC4=NC3=O)C)C)C |
SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=C3C(=N)N4C(=CSC4=NC3=O)C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=C3C(=N)N4C(=CSC4=NC3=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)

![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)


![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
![1-[Tert-butyl-[(3,5-dimethylphenyl)-oxomethyl]amino]-3-(4-chlorophenyl)urea](/img/structure/B295402.png)
![benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate](/img/structure/B295404.png)


